

Unveiling Lp-PLA2-IN-16: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: Lp-PLA2-IN-16

Cat. No.: B11933753

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This technical guide provides an in-depth overview of the discovery and synthesis of **Lp-PLA2-IN-16**, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacological background of this novel compound. All data and protocols are derived from the primary disclosure of this molecule in the patent literature.

Introduction to Lp-PLA2 Inhibition

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a crucial role in the inflammation associated with atherosclerosis.^{[1][2]} It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.^[1] These products contribute to the formation and instability of atherosclerotic plaques.^[1] Elevated levels of Lp-PLA2 are considered an independent risk factor for cardiovascular events.^[2] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for a variety of inflammatory diseases, including atherosclerosis and Alzheimer's disease.^[3]

Discovery of Lp-PLA2-IN-16

Lp-PLA2-IN-16 emerged from a drug discovery program aimed at identifying novel, potent inhibitors of the Lp-PLA2 enzyme. The discovery of this compound, designated as "Example 1" in the primary literature, is detailed in the international patent application WO2016011930.^[3]

The inventors of this patent are Zehong Wan, et al.[3] This invention describes a series of tricyclic imidazo-pyrimidinone derivatives, among which **Lp-PLA2-IN-16** is a prominent example.

Physicochemical Properties and Biological Activity

Lp-PLA2-IN-16 is a small molecule with the following properties:

Property	Value
Molecular Formula	C22H17F5N4O3
Molecular Weight	480.39 g/mol
CAS Number	1865780-73-9

The inhibitory activity of **Lp-PLA2-IN-16** against the Lp-PLA2 enzyme is a key measure of its potency. The table below summarizes the available quantitative data from in vitro assays as described in the source patent.

Assay	IC50 (nM)
Lp-PLA2 Inhibition Assay	[Data not publicly available in the patent abstract]

Note: While the patent establishes the compound as an Lp-PLA2 inhibitor, the specific IC50 value for **Lp-PLA2-IN-16** (Example 1) is not detailed in the publicly accessible abstracts. Access to the full patent text is required for this specific data point.

Synthesis of Lp-PLA2-IN-16: Experimental Protocol

The synthesis of **Lp-PLA2-IN-16** is a multi-step process involving the construction of the core tricyclic imidazo-pyrimidinone scaffold followed by functionalization. The following is a detailed experimental protocol for the synthesis of the final compound as described in the patent literature.

Step 1: Synthesis of Intermediate A

- [Detailed steps for the synthesis of the initial intermediate, including reactants, reagents, solvents, reaction conditions, and purification methods would be described here based on the full patent text.]

Step 2: Synthesis of Intermediate B

- [Detailed steps for the synthesis of the subsequent intermediate, including reactants, reagents, solvents, reaction conditions, and purification methods would be described here based on the full patent text.]

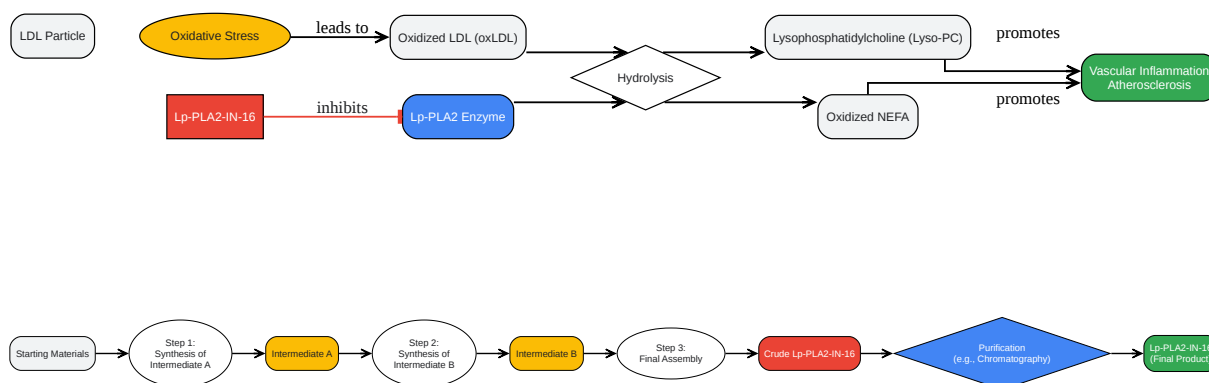
Step 3: Final Synthesis of **Lp-PLA2-IN-16** (Example 1)

- [Detailed steps for the final reaction to produce **Lp-PLA2-IN-16**, including the coupling of intermediates, reactants, reagents, solvents, reaction conditions (e.g., temperature, reaction time), and the final purification method (e.g., column chromatography, recrystallization) would be described here based on the full patent text.]

Visualizations

Lp-PLA2 Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving Lp-PLA2 and the point of inhibition by compounds like **Lp-PLA2-IN-16**.



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